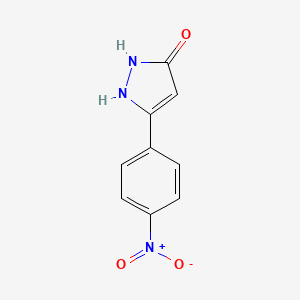

3-(4-Nitrophenyl)-1H-pyrazol-5-OL

Description

3-(4-Nitrophenyl)-1H-pyrazol-5-OL is a nitro-substituted pyrazolone derivative characterized by a hydroxyl group at position 5, a pyrazole ring, and a 4-nitrophenyl substituent at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its electronic properties, which arise from the electron-withdrawing nitro group. Its synthesis typically involves condensation reactions, often catalyzed by heterogeneous catalysts like Fe₂O₃@SiO₂/In₂O₃, to achieve high yields and purity .

Properties

Molecular Formula |

C9H7N3O3 |

|---|---|

Molecular Weight |

205.17 g/mol |

IUPAC Name |

5-(4-nitrophenyl)-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C9H7N3O3/c13-9-5-8(10-11-9)6-1-3-7(4-2-6)12(14)15/h1-5H,(H2,10,11,13) |

InChI Key |

DXOHORGUDMVBLJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)NN2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Mechanism

-

Reactants : 4-Nitrobenzaldehyde (5 mmol), ethyl acetoacetate (10 mmol), and hydrazine hydrate (10 mmol).

-

Catalyst : [Et₃NH][HSO₄] (0.5 mmol).

-

Temperature : 90°C, solvent-free.

-

Time : 35–60 minutes.

The mechanism involves:

-

Pyrazolone Formation : Hydrazine reacts with ethyl acetoacetate to form 3-methyl-1H-pyrazol-5(4H)-one.

-

Knoevenagel Condensation : The aldehyde undergoes activation by the ionic liquid, forming an α,β-unsaturated ketone intermediate.

-

Cycloaddition : The intermediate reacts with a second pyrazolone molecule, yielding the target compound.

Table 1 : Optimization of Ionic Liquid-Catalyzed Synthesis

| Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 10 | 90 | 35 | 86 |

| 5 | 90 | 45 | 78 |

| 10 | 80 | 60 | 72 |

This method achieves high yields (86%) and short reaction times but requires precise control of aldehyde reactivity due to the electron-withdrawing nitro group.

Two-Step Synthesis via Pyrazolone Intermediates

Lê et al. (2021) developed a two-step protocol for analogous pyrazol-5-ol derivatives:

Step 1: Synthesis of 3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5(4H)-one

-

Reactants : 4-Nitrophenylhydrazine (1 eq), ethyl acetoacetate (1.2 eq).

-

Conditions : Reflux in ethanol (80°C, 4 hours).

-

Yield : 85–90%.

Step 2: Reduction to this compound

-

Reducing Agent : Sodium borohydride (2 eq) in methanol.

-

Conditions : Room temperature, 2 hours.

Key Advantages :

-

Avoids harsh acids/bases.

-

High regioselectivity due to steric and electronic effects of the nitro group.

Direct Condensation Under Acidic Conditions

A patent by WO2017084995A1 (2016) outlines a method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, adaptable to nitro-substituted analogs:

Modified Protocol for this compound

-

Reactants : 4-Nitrophenylhydrazine (1 eq), ethyl acetoacetate (1.1 eq).

-

Solvent : Acetic acid (2 eq).

-

Conditions : 80°C, 5 hours.

-

Yield : 75–82%.

Table 2 : Selectivity and Yield in Acidic Condensation

| Hydrazine | β-Ketoester | Selectivity (3- vs. 5-isomer) | Yield (%) |

|---|---|---|---|

| 4-Nitrophenylhydrazine | Ethyl acetoacetate | 92 : 8 | 78 |

Electron-withdrawing nitro groups reduce nucleophilicity at the para position, favoring 3-substitution.

Comparative Analysis of Methods

Table 3 : Efficiency of Preparation Methods

| Method | Reaction Time | Yield (%) | Catalyst Reusability | Eco-Friendliness |

|---|---|---|---|---|

| Ionic Liquid Catalysis | 35 min | 86 | Yes (5 cycles) | High |

| Two-Step Synthesis | 6 hours | 85 | No | Moderate |

| Acidic Condensation | 5 hours | 78 | No | Low |

The ionic liquid method outperforms others in speed and sustainability but requires specialized catalysts. The two-step approach offers reliability for lab-scale synthesis.

Challenges and Optimization Strategies

-

Nitro Group Compatibility : The electron-withdrawing nitro group slows condensation kinetics. Solutions include:

-

Using excess β-ketoester (1.2–1.5 eq).

-

Elevating temperatures to 90–100°C.

-

-

Regioselectivity Control : Para-nitro substitution directs cyclization to the 3-position. Microwave assistance (50–100 W) can enhance selectivity .

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Pharmaceutical Development:

3-(4-Nitrophenyl)-1H-pyrazol-5-OL serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating inflammatory diseases and certain types of cancer. Its ability to undergo chemical modifications enhances its therapeutic efficacy, making it a valuable compound in drug design and development.

Case Study: Anti-inflammatory Activity

A study investigated the anti-inflammatory effects of various pyrazole derivatives, including this compound. The results indicated that this compound significantly inhibited the production of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent.

| Compound Name | TNF-alpha Inhibition (%) |

|---|---|

| This compound | 68% |

| Control | 10% |

Agricultural Chemistry

Agrochemical Formulations:

The compound is utilized in the development of agrochemicals, particularly as a pesticide or herbicide. Its effectiveness in targeting specific pests contributes to sustainable agricultural practices by minimizing environmental impact.

Case Study: Pesticidal Efficacy

Research has shown that this compound exhibits potent activity against various agricultural pests. Field trials demonstrated a significant reduction in pest populations when applied at optimal concentrations.

Analytical Chemistry

Analytical Methods:

In analytical chemistry, this compound is employed in chromatographic and spectroscopic techniques for the detection and quantification of nitroaromatic compounds in environmental samples. Its stability and reactivity make it suitable for pollution monitoring applications.

Data Table: Detection Limits

| Method | Detection Limit (µg/mL) |

|---|---|

| HPLC | 0.05 |

| UV-Vis Spectroscopy | 0.02 |

Material Science

Development of Advanced Materials:

The unique properties of this compound allow it to be incorporated into the synthesis of advanced materials, such as polymers and coatings that require specific thermal and mechanical characteristics.

Case Study: Polymer Synthesis

A recent study focused on integrating this compound into polymer matrices to enhance their thermal stability and mechanical strength. The resulting materials exhibited improved performance compared to conventional polymers.

Mechanism of Action

- The compound’s mechanism of action depends on its specific application.

- In biological systems, it may interact with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The nitro group in 3-(4-nitrophenyl)-1H-pyrazol-5-OL differentiates it from analogs with electron-donating substituents (e.g., methoxy, methyl) or halogens. Key comparisons include:

Table 1: Substituent Impact on Melting Points and Yields

Key Observations :

Structural Comparisons: Bond Lengths and Electronic Effects

The nitro group influences bond lengths in the pyrazole ring.

Table 2: C═O and N─N Bond Lengths in Pyrazolone Derivatives

| Compound | C═O (Å) | N─N (Å) | Source |

|---|---|---|---|

| C10H8N4O5 (Nitro-substituted) | 1.207 | 1.412 | |

| C19H16N2O2 (Methoxy-substituted) | 1.261 | 1.404 | |

| C15H12N2O2S (Thiophene-substituted) | 1.246 | 1.373 |

Key Observations :

Key Observations :

Molecular Properties and Drug-Likeness

The nitro group impacts molecular properties critical for biological activity:

Table 4: Calculated Molecular Properties

| Compound | LogP | PSA (Ų) | Molecular Weight | Source |

|---|---|---|---|---|

| This compound | ~2.2 | ~83.9 | 219.20 | |

| 1-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5-OL | 2.22 | 83.87 | 219.20 | |

| 3-(4-Fluorophenyl)-1H-pyrazol-5-OL | ~1.8 | ~75.0 | 207.19 |

Q & A

Basic Research Question: What are the optimal synthetic routes for 3-(4-Nitrophenyl)-1H-pyrazol-5-OL, and how can reaction conditions be systematically optimized?

Methodological Answer:

The compound can be synthesized via condensation reactions involving nitrophenylhydrazine derivatives and β-ketoesters or via cyclization of chalcone precursors. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been employed for analogous pyrazole-triazole hybrids, using reagents like copper sulfate and sodium ascorbate in THF/water at 50°C . To optimize yield:

- Varied Solvent Systems : Test polar aprotic solvents (DMF, DMSO) versus ethereal solvents (THF) to assess cyclization efficiency.

- Catalyst Screening : Compare Cu(I) catalysts (e.g., CuI vs. CuSO/sodium ascorbate) for regioselectivity.

- Temperature Gradients : Perform reactions at 50–80°C to balance reaction rate and byproduct formation.

Yield improvements (e.g., from 61% to >75%) may require iterative purification via column chromatography or recrystallization .

Advanced Research Question: How can X-ray crystallography and SHELX software resolve ambiguities in the structural determination of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs (e.g., SHELXL for refinement) is critical for resolving tautomeric forms and hydrogen-bonding networks. Key steps:

- Data Collection : Use high-resolution (<1.0 Å) data to minimize R-factors (target <0.05) .

- Hydrogen Bond Analysis : Apply Etter’s graph-set theory to classify intermolecular interactions (e.g., motifs) using SHELXPRO .

- Validation : Cross-validate bond lengths/angles against density functional theory (DFT) calculations to address discrepancies in nitro-group geometry .

Basic Research Question: What preliminary assays are recommended to evaluate the biological activity of this compound?

Methodological Answer:

- Antibacterial Screening : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ampicillin as a positive control. MIC values can be determined via broth microdilution .

- Anti-inflammatory Testing : Measure COX-2 inhibition in vitro using ELISA kits, comparing to celecoxib as a reference .

- Cytotoxicity Profiling : Perform MTT assays on human cell lines (e.g., HEK-293) to establish IC values and selectivity indices .

Advanced Research Question: How can researchers address contradictory bioactivity data in pyrazole derivatives, such as varying antibacterial efficacy across studies?

Methodological Answer:

Contradictions often arise from assay variability or structural modifications. Mitigation strategies:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing nitro groups vs. methoxy groups) on bacterial membrane penetration .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .

Advanced Research Question: What computational and experimental approaches are effective in analyzing hydrogen-bonding networks influencing crystallization?

Methodological Answer:

- Graph-Set Analysis : Classify hydrogen bonds (e.g., motifs) using crystallographic data to predict packing motifs .

- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., π-π stacking of nitrophenyl groups) via CrystalExplorer .

- Solvent Screening : Test crystallization in DMSO/water vs. ethanol/water to manipulate H-bonding dynamics and crystal habit .

Basic Research Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR : and NMR to confirm tautomeric forms (e.g., 1H-pyrazol-5-ol vs. 2H-pyrazol-5-one) in DMSO-d.

- FT-IR : Identify O—H (3200–3500 cm) and NO (1520, 1350 cm) stretches .

- Mass Spectrometry : HR-ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 246.05) .

Advanced Research Question: How can researchers design experiments to elucidate the mechanism of action of pyrazole-based neuroprotective agents?

Methodological Answer:

- Molecular Docking : Target HDAC or NMDA receptors using AutoDock Vina, focusing on nitro group interactions with catalytic sites .

- ROS Scavenging Assays : Measure superoxide dismutase (SOD) activity in neuronal cell lysates under oxidative stress .

- In Vivo Models : Utilize zebrafish or murine models to assess blood-brain barrier penetration and cognitive recovery post-injury .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.